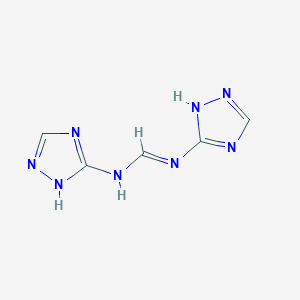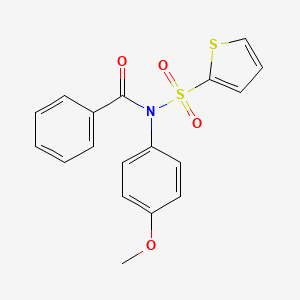
N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide
Descripción general
Descripción
N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide, also known as DTG, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In
Mecanismo De Acción
The mechanism of action of N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. This can lead to cell death or inhibition of cell growth.
Biochemical and Physiological Effects
N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and viruses. It has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide in lab experiments is its versatility. It can be used in a wide range of applications, from medicinal chemistry to environmental science. It is also relatively easy to synthesize and purify.
However, there are also some limitations to using N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide in lab experiments. One of the main limitations is its toxicity. N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide can be toxic to cells at high concentrations, which can limit its use in certain applications. In addition, the mechanism of action of N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide. One area of research could be focused on understanding the mechanism of action of N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide. This could lead to the development of more effective therapeutic agents.
Another area of research could be focused on exploring the potential use of N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide in environmental science. This could include investigating its ability to remove other types of pollutants from contaminated soil and water.
Finally, research could be focused on developing new synthesis methods for N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide. This could lead to the development of more efficient and cost-effective methods for producing N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide.
Métodos De Síntesis
N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide can be synthesized by reacting 1,2,4-triazole with imidoformamide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide has been used in a wide range of scientific research applications. One of the most common applications is in the field of medicinal chemistry. N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide has been studied for its potential use as an antiviral and antibacterial agent. It has also been investigated for its potential use in cancer therapy.
N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide has also been studied for its potential use in agricultural applications. It has been shown to have antifungal properties and may be useful in controlling plant diseases.
In addition, N,N'-di-1H-1,2,4-triazol-5-ylimidoformamide has been studied for its potential use in environmental science. It has been investigated for its ability to remove heavy metals from contaminated soil and water.
Propiedades
IUPAC Name |
N,N'-bis(1H-1,2,4-triazol-5-yl)methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N8/c1(6-4-8-2-10-12-4)7-5-9-3-11-13-5/h1-3H,(H3,6,7,8,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYILYOVPWCLOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)NC=NC2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=N1)N/C=N/C2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9601292 | |
CAS RN |
25850-65-1 | |
| Record name | NSC159890 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)

![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)


![3-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5810549.png)
![N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)
![4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)
![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)
